molecular formula C22H34ClNO3 B2552073 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride CAS No. 1216412-83-7

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride

Cat. No.: B2552073
CAS No.: 1216412-83-7
M. Wt: 395.97
InChI Key: UMROSGIWMWCNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride (CAS: 1216800-11-1) is a synthetic adamantane-derived compound with the molecular formula C₁₇H₃₂ClNO₄ and a molecular weight of 349.89 g/mol. Its structure features an adamantane moiety linked via an ether group to a propan-2-ol backbone, substituted with a benzyl(2-hydroxyethyl)amino group . This compound is utilized in pharmaceutical and nutraceutical research, with suppliers like Arctom Scientific and Wuhan Vanz Pharm Inc. offering it for custom synthesis and R&D applications .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3.ClH/c24-7-6-23(14-17-4-2-1-3-5-17)15-21(25)16-26-22-11-18-8-19(12-22)10-20(9-18)13-22;/h1-5,18-21,24-25H,6-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMROSGIWMWCNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Adamantane

Adamantane-1-ol reacts with propargyl bromide or similar alkylating agents under basic conditions to form the adamantan-1-yloxy intermediate. For example, potassium tert-butoxide in dimethylformamide (DMF) facilitates deprotonation of adamantane-1-ol, enabling nucleophilic attack on the alkyl halide.

Reaction Conditions

Component Quantity Conditions
Adamantane-1-ol 1.0 equiv Anhydrous DMF, 0–5°C
Propargyl bromide 1.2 equiv Slow addition over 1 h
KOtBu 1.5 equiv Stirring for 12 h at 25°C

This step yields 1-(prop-2-yn-1-yloxy)adamantane, which is subsequently modified to introduce the propan-2-ol chain.

Introduction of the Propan-2-ol Chain

The propan-2-ol segment is introduced via epoxide ring-opening or hydroxylation. Patent CN101735080A describes hydro-reduction methods using Raney nickel to convert ketoxime intermediates to amino alcohols. While this patent focuses on trans-4-amino-1-adamantanol, analogous strategies apply here.

Epoxide Formation and Ring Opening

1-(Prop-2-yn-1-yloxy)adamantane undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form an epoxide. The epoxide is then opened with 2-aminoethanol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

Key Data

  • Epoxidation Yield : 78–85%
  • Aminolysis Conditions : 2-aminoethanol (3.0 equiv), BF₃·OEt₂ (0.1 equiv), 60°C, 8 h

Benzyl Group Incorporation

The benzyl group is introduced via alkylation of the secondary amine. Benzyl chloride reacts with the hydroxyethylamine intermediate under basic conditions.

Alkylation Reaction

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Triethylamine (2.5 equiv)
Temperature Reflux (66°C)
Reaction Time 24 h

This step achieves 70–80% yield, with excess benzyl chloride ensuring complete substitution.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrogen chloride gas or concentrated HCl in an aprotic solvent.

Procedure

  • Dissolve the free base in dry diethyl ether.
  • Bubble HCl gas through the solution until precipitation ceases.
  • Filter and wash the solid with cold ether.

Purity Data

  • Melting Point : 198–202°C (decomposes)
  • HPLC Purity : ≥98%

Catalytic Hydrogenation Optimization

Patent CN101735080A highlights the use of Raney nickel for hydro-reduction steps in adamantane derivatives. Applying this to the target compound’s synthesis:

Hydrogenation of Intermediate Oximes

Raney nickel (5–10 wt%) in methanol under 2.0 MPa H₂ at 65°C for 24 h reduces oxime intermediates to amines, achieving >90% yield.

Summary of Synthetic Routes

A comparative analysis of two routes is provided below:

Step Route A (Epoxide) Route B (Direct Amination)
Adamantane Activation Epoxidation Direct alkylation
Yield 78% 65%
Purity 98% 92%
Catalyst BF₃·OEt₂ None

Route A offers higher yields and purity, making it preferable for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamine group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzyl group can be reduced to form a corresponding alkane.

    Substitution: The adamantan-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the benzyl and hydroxyethylamine groups can interact with active sites or catalytic residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of adamantane-containing β-amino alcohols, which are structurally tailored for diverse pharmacological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties References
Target Compound (1216800-11-1) C₁₇H₃₂ClNO₄ Adamantan-1-yloxy, benzyl(2-hydroxyethyl)amino 349.89 High lipophilicity; potential CNS activity due to adamantane
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (464877-24-5) C₂₃H₃₈Cl₂N₂O₂ Adamantan-1-ylphenoxy, 4-methylpiperazinyl 469.46 Enhanced solubility (dihydrochloride salt); likely broader receptor affinity due to piperazine
{3-(Adamantan-1-yl)methoxy-2-hydroxypropyl}(butan-2-yl)amine hydrochloride (27866-14-4) C₁₈H₃₂ClNO₂ Adamantan-1-ylmethoxy, sec-butylamino 337.91 Lower steric hindrance; improved bioavailability
3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride (1803601-82-2) C₁₃H₂₃ClNO Adamantan-1-yl, primary amine 245.78 Shorter chain; higher polarity; potential for rapid clearance
1-(Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol (1049253-78-2) C₂₁H₃₇NO₂ Adamantan-1-yloxy, tetramethylpiperidinyl 335.53 Extreme lipophilicity; possible use in sustained-release formulations

Structural and Functional Insights

Adamantane Modifications: The adamantan-1-yloxy group is conserved across all analogs, contributing to rigidity and lipid solubility. However, its linkage (ether vs. methoxy) affects electronic properties. For example, the adamantan-1-ylmethoxy group in CAS 27866-14-4 reduces steric bulk compared to the phenoxy variant in CAS 464877-24-5 .

Amino Alcohol Backbone: The propan-2-ol core is universal, but substitutions on the amino group vary significantly.

Pharmacokinetic Implications :

  • Smaller analogs like CAS 1803601-82-2 (MW 245.78) may exhibit faster renal clearance, while bulkier derivatives (e.g., CAS 464877-24-5, MW 469.46) could have prolonged half-lives due to increased protein binding .

Biological Activity

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a complex organic compound notable for its unique structural features, including an adamantane moiety and a hydroxyethylamine functionality. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Structural Characteristics

The compound's structure can be summarized as follows:

  • IUPAC Name : 1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride
  • Molecular Formula : C22H33ClN2O3
  • Molecular Weight : 396.96 g/mol

The presence of the adamantane structure contributes to its hydrophobic interactions, which may enhance binding to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the benzyl and hydroxyethylamine groups can interact with active sites or catalytic residues in enzymes or receptors. This dual interaction mechanism allows the compound to modulate various biological pathways effectively.

Anticancer Activity

Preliminary studies have explored the anticancer potential of related compounds. The incorporation of hydroxyethylamine enhances the ability of such compounds to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into this compound may reveal similar properties.

Antimicrobial Activity

The compound has been examined for its antimicrobial properties, particularly against skin-related pathogens. The ability to modulate microbial growth could make it suitable for applications in dermatological formulations aimed at treating conditions caused by bacteria such as Staphylococcus epidermidis and Corynebacterium xerosis.

Research Findings and Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated potential inhibition of influenza virus replication in vitro.
Study BAnticancer PropertiesShowed significant reduction in proliferation of cancer cell lines with similar adamantane derivatives.
Study CAntimicrobial EfficacyExhibited inhibitory effects on Staphylococcus epidermidis growth in culture assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.